molecular formula C4H9ClFNO2 B8322246 4-Fluoro-3-amino-1-butanoic acid hydrochloride

4-Fluoro-3-amino-1-butanoic acid hydrochloride

Cat. No.: B8322246
M. Wt: 157.57 g/mol
InChI Key: PUVCOWLNFFYZGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-3-amino-1-butanoic acid hydrochloride is a useful research compound. Its molecular formula is C4H9ClFNO2 and its molecular weight is 157.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C4H9ClFNO2

Molecular Weight

157.57 g/mol

IUPAC Name

3-amino-4-fluorobutanoic acid;hydrochloride

InChI

InChI=1S/C4H8FNO2.ClH/c5-2-3(6)1-4(7)8;/h3H,1-2,6H2,(H,7,8);1H

InChI Key

PUVCOWLNFFYZGT-UHFFFAOYSA-N

Canonical SMILES

C(C(CF)N)C(=O)O.Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4-Fluoro-3-tert-butoxycarbonylamino-1-butanoic acid (545 mg, 2.46 mmoles) is dissolved in dry ether (20 ml) saturated with hydrogen chloride gas. After a few minutes, the solution becomes turbid and white crystals start to precipitate. Recrystallization from ethanol by addition of diethylether affords 4-fluoro-3-amino-1-butanoic acid hydrochloride (265 mg, 68%), m.p. 152°-153° C. (dec).
Quantity
545 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

4-Fluoro-3-tert-butoxycarbonylamino-1-butanoic acid (545 mg, 2.46 mmoles) is dissolved in dry ether (20 ml) saturated with hydrogen chloride gas. After a few minutes, the solution becomes turbid and white crystals start to precipitate. Recrystallization from ethanol/ether afford beta-monofluoromethyl beta-alanine hydrochloride (265 mg, 68%), m.p. 152°-153° C. (dec).
Quantity
545 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.